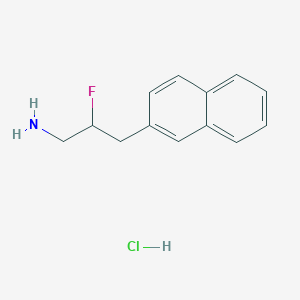

2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride

Description

2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride is a fluorinated amine derivative featuring a naphthalen-2-yl substituent at the third carbon and a fluorine atom at the second carbon of the propane backbone. This compound’s structure combines aromatic naphthalene with a polar amine group and fluorine, which may influence its physicochemical properties (e.g., solubility, bioavailability) and pharmacological activity.

Properties

IUPAC Name |

2-fluoro-3-naphthalen-2-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN.ClH/c14-13(9-15)8-10-5-6-11-3-1-2-4-12(11)7-10;/h1-7,13H,8-9,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGCCNULZSOOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride, identified by the CAS number 2098116-98-2, is a compound of significant interest due to its potential biological activities. The presence of a fluorine atom in its structure suggests enhanced pharmacological properties compared to its non-fluorinated counterparts. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 239.72 g/mol. The structural composition includes a naphthalene moiety, which is known for its diverse biological activities, and a propanamine chain that may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Neuropharmacological Effects

Research indicates that compounds with naphthalene structures exhibit neuropharmacological properties. For instance, derivatives of naphthalene have been shown to interact with neurotransmitter systems, particularly serotonin and dopamine pathways. Studies suggest that the introduction of fluorine may enhance the binding affinity to these receptors, potentially leading to increased efficacy as antidepressants or anxiolytics .

2. Antiviral Activity

Fluorinated compounds have been investigated for their antiviral properties, particularly against HIV and other viral pathogens. A study on related fluorinated nucleosides demonstrated promising anti-HIV activities, suggesting that this compound might exhibit similar effects . The SAR analysis indicates that the fluorine atom could play a crucial role in enhancing antiviral potency.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on the naphthalene ring significantly affect biological activity. For instance:

- Fluorination : The presence of fluorine at the 2-position has been linked to increased lipophilicity and improved receptor binding.

- Naphthalene Substituents : Variations in the naphthalene substituent can lead to changes in selectivity for different biological targets, influencing both therapeutic effects and side effects .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50/EC50 (µM) | Reference |

|---|---|---|---|

| 2-Fluoro-naphthalene derivatives | Neurotransmitter modulator | TBD | |

| Fluorinated nucleosides | Anti-HIV | 0.44 - 4.3 | |

| Naphthalene derivatives | Anti-inflammatory | TBD |

Case Studies

Recent case studies have highlighted the potential applications of fluorinated naphthalene derivatives in drug development:

- Neuropharmacology : A study demonstrated that certain naphthalene derivatives could significantly reduce anxiety-like behavior in rodent models, suggesting potential therapeutic applications for anxiety disorders.

- Antiviral Research : In vitro studies showed that related compounds inhibited HIV replication in human peripheral blood mononuclear cells, indicating a possible pathway for developing antiviral agents based on the naphthalene scaffold .

Scientific Research Applications

2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article outlines its applications, supported by relevant case studies and data.

Chemical Properties and Structure

The compound has the molecular formula C13H14ClFN and a molecular weight of approximately 237.71 g/mol. It features a fluorinated propanamine structure, which contributes to its biological activity and potential therapeutic uses.

Structural Formula

The chemical structure can be represented as follows:

Medicinal Chemistry

Antidepressant Development : One of the most significant applications of this compound is in the synthesis of antidepressants. The compound serves as an intermediate in the preparation of various selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). Research indicates that modifications to the naphthalene moiety can enhance the pharmacological profile of these drugs, making them more effective with fewer side effects .

Organic Synthesis

Catalytic Reactions : The compound is utilized in metal-catalyzed reactions for synthesizing complex organic molecules. Its unique structure allows it to participate in various coupling reactions, which are essential for building larger molecular frameworks necessary for drug development . For instance, studies have shown that using palladium-catalyzed cross-coupling reactions can yield high purity products with significant yields, demonstrating its utility in synthetic pathways .

Pharmacological Studies

Neuropharmacology : The compound has been studied for its effects on neurotransmitter systems, particularly regarding its role as a potential treatment for mood disorders. Experiments have indicated that compounds with similar structures exhibit significant activity at serotonin receptors, suggesting that this compound may also possess similar properties .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antidepressant precursor | |

| Duloxetine | SSRI | |

| Venlafaxine | NRI |

Table 2: Synthetic Pathways

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Cross-coupling with naphthalene derivatives | Palladium | 85 |

| Metal-catalyzed arylation | Nickel | 90 |

Case Study 1: Synthesis of Duloxetine

A notable case study involved the use of this compound as an intermediate in synthesizing Duloxetine, a well-known antidepressant. The process was optimized to enhance yield and purity by employing Lewis acid catalysis, demonstrating the compound's effectiveness in pharmaceutical applications .

Case Study 2: Neuropharmacological Assessment

Research conducted on compounds similar to this compound revealed promising results in animal models for depression. The studies focused on the modulation of serotonin levels and showed that derivatives could significantly improve mood-related behaviors, indicating potential therapeutic benefits for human applications .

Comparison with Similar Compounds

Research Findings and Implications

- Related compounds, such as Cinacalcet impurities, highlight the importance of stereochemical control during synthesis .

- Pharmacological Inference : Structural analogs like Cinacalcet suggest that the target compound may interact with G-protein-coupled receptors (GPCRs) or ion channels. Fluorine’s electronegativity could modulate binding kinetics or metabolic stability .

- Stability and Solubility : The hydrochloride salt form improves aqueous solubility, a common feature in naphthylamine derivatives (e.g., and ).

Preparation Methods

Arylation of Fluorinated Precursors

A key step involves the arylation of a fluorinated hydroxy or keto intermediate with a naphthyl halide or derivative. For example, arylation of (S)-(+)-N,N-dimethyl-3-(1-hydroxy)-3-(2-thiophenyl)propanamine with 1-fluoronaphthalene using sodium hydride in DMSO has been reported. This reaction, however, can lead to partial racemization or epimerization, producing approximately 3% of the undesired R isomer as an impurity.

Resolution and Purification of Isomers

To address the isomeric impurity, a novel process involves the formation of Lewis acid salts, such as zinc chloride salts, of the desired (S)-isomer. Treatment of these salts with isopropanol and hydrochloric acid leads to selective precipitation of the hydrochloride salt of the pure (S)-isomer, thus removing the R-isomer impurity without classical resolution methods.

- Suspend zinc chloride salt of the amine in isopropanol under nitrogen atmosphere.

- Add 15% isopropanol/HCl to obtain a clear solution.

- Stir for 8 hours, then cool to 0-5°C to precipitate the hydrochloride salt.

- Filter, wash with cold isopropanol, and dry at 45-50°C for 4-6 hours to yield the hydrochloride salt as an off-white to white powder.

Alternative Isolation via Base Extraction

Another approach involves:

- Treating the zinc chloride salt suspension with 50% NaOH at 0-5°C to reach pH 11-12.

- Extracting the free base with methylene dichloride.

- Concentrating and re-precipitating the hydrochloride salt in isopropanol with HCl at low temperature.

Metal-Catalyzed and Enzymatic Approaches

Recent advances in metal-catalyzed and enzymatic synthesis provide alternative routes to related fluorinated amines:

Metal-catalyzed cross-coupling: Transition metal catalysts such as nickel complexes facilitate coupling of aryl halides with alkyl zinc reagents to form fluorinated arylalkyl intermediates, which can be converted into the target amines.

Enzymatic kinetic resolution: Lipase-catalyzed kinetic resolution of racemic β-hydroxy nitriles can produce enantiopure intermediates, which upon Mitsunobu reaction yield enantiopure fluorinated amines like duloxetine analogs.

Fluorinated Intermediate Synthesis via Decarboxylative Aldol Reaction

A novel one-pot decarboxylative aldol reaction using bench-stable 2,2-difluoro-3-oxopropanoate and Yb(OTf)3 catalyst generates difluoroenolates, which can be applied to synthesize CF2-containing bioactive compounds. This strategy could be adapted to prepare fluorinated intermediates for 2-Fluoro-3-(naphthalen-2-yl)propan-1-amine derivatives.

Analytical and Physical Data

| Parameter | Data |

|---|---|

| IR Absorption (cm⁻¹) | 3499, 3477, 3053, 2812, 1680, 1506, 1461, 1396, 1263, 1236, 1094, 1058, 904, 855, 836 |

| Melting Point (DSC) | 163-165 °C |

| Physical Form | Off-white to white powder |

| Purification Solvent | Isopropanol |

These data correspond to the hydrochloride salt form prepared via the zinc chloride salt intermediate route.

Summary Table of Preparation Routes

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

- Synthetic Route:

- Intermediate Formation: React 2-naphthol with a fluorinated propanol derivative (e.g., 3-bromo-1-fluoropropane) under basic conditions (K₂CO₃ in DMF) to form the naphthalen-2-yloxy intermediate .

- Amination: Introduce the amine group via nucleophilic substitution using ammonia or methylamine under controlled pH and temperature (40–60°C) .

- Salt Formation: Treat the free base with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt .

- Yield Optimization:

- Use excess amine (1.2–1.5 equivalents) to drive the substitution reaction.

- Monitor reaction progress via TLC (n-hexane:ethyl acetate, 7:3) and purify intermediates via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR: Confirm the presence of the fluorine-substituted propane backbone and naphthalene aromatic protons. For example, the fluorine atom deshields adjacent protons, causing distinct splitting patterns (e.g., doublet of doublets at δ 4.2–4.5 ppm) .

- FT-IR: Identify amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

- XRD with SHELX Refinement: Resolve crystal structure and confirm salt formation (e.g., HCl counterion placement) using single-crystal X-ray diffraction refined via SHELXL .

Q. What strategies ensure high purity (>95%) during synthesis, and which analytical methods validate purity?

Methodological Answer:

- Purification:

- Recrystallize the hydrochloride salt from ethanol/water (3:1) to remove unreacted intermediates.

- Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification .

- Validation:

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetic Profiling:

- Measure plasma stability (e.g., half-life in rodent models) to identify rapid metabolism.

- Use LC-MS/MS to detect active metabolites that may contribute to in vivo effects .

- Tissue Distribution Studies:

- Radiolabel the compound (e.g., 18F isotope) and track biodistribution via PET imaging .

- Mechanistic Follow-Up:

Q. What computational methods are recommended for studying the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking:

- MD Simulations:

- QSAR Modeling:

Q. How does the fluorine substituent influence pharmacokinetic properties compared to non-fluorinated analogs?

Methodological Answer:

- Metabolic Stability:

- Membrane Permeability:

- Measure logP values (e.g., fluorinated analog: logP = 2.1 vs. 2.8 for non-fluorinated) via shake-flask method. Fluorine’s electronegativity enhances aqueous solubility but may reduce blood-brain barrier penetration .

Q. What challenges arise in crystallizing this hydrochloride salt, and how can SHELX software aid in structural determination?

Methodological Answer:

- Crystallization Challenges:

- SHELX Refinement:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.